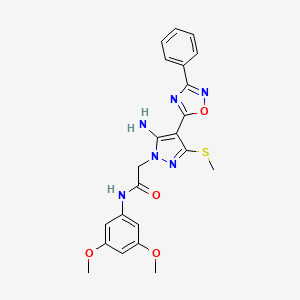

![molecular formula C17H13N3O B2715599 3-benzyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 372084-73-6](/img/structure/B2715599.png)

3-benzyl-5H-pyrimido[5,4-b]indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

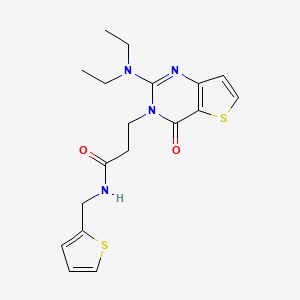

3-benzyl-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidoindoles . It is a derivative of 4-aminoquinazolines and is used in the generation of chemical libraries . The compound is synthesized through the formamide-mediated cyclization of cyanoamidine precursors .

Synthesis Analysis

The synthesis of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one involves a formamide-mediated cyclization of cyanoamidine precursors . This process is carried out under microwave irradiation in an eco-friendly approach . The central five-member ring, i.e., thiophene or furan, is replaced by a pyrrole to afford 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives .Molecular Structure Analysis

The molecular structure of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one is complex, with a central five-member ring replaced by a pyrrole to afford 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one include the formamide-mediated cyclization of cyanoamidine precursors . This reaction is carried out under microwave irradiation, providing an eco-friendly approach to the synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Thermolysis for Heteroaromatic Compounds Synthesis : The study by Xiaoling Lu et al. (2002) demonstrates the synthesis of derivatives of pyrido[1',2':1,2]pyrimido[4,5-b]indoles and related heteroaromatic compounds through thermolysis. This process involves benzannulated enyne-carbodiimides and is significant for forming compounds with planar geometry, suggesting their potential as DNA intercalators due to their resemblance to many DNA-binding agents (Lu, Petersen, & Wang, 2002).

Palladium-Catalyzed Intramolecular Arylation : Zhang Yue-mei et al. (2002) explored the synthesis of pyrimido[4,5-b]indoles via palladium-catalyzed intramolecular arylation. This method underscores the versatility in cyclizing heterocycles, showcasing an efficient approach to synthesizing structurally complex molecules (Yue-mei, Razler, & Jackson, 2002).

Electrochemical Synthesis : Mehdi Shabani‐Nooshabadi et al. (2017) reported an electrochemical method for synthesizing novel pyrimido[4,5-b]indoles directly via the oxidation of catechols. This green chemistry approach highlights a sustainable and efficient pathway for creating heteroaromatic compounds in aqueous media without toxic reagents or catalysts (Shabani‐Nooshabadi, Moradian, & Dadkhah-Tehrani, 2017).

Zukünftige Richtungen

The future directions for the research and development of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one could involve exploring its pharmacological interest in more depth . This could include testing its inhibitory potency against various protein kinases and identifying promising compounds for further development .

Eigenschaften

IUPAC Name |

3-benzyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-17-16-15(13-8-4-5-9-14(13)19-16)18-11-20(17)10-12-6-2-1-3-7-12/h1-9,11,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKRHXOTWIYCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5H-pyrimido[5,4-b]indol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715518.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2715523.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)

![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)

![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)

![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)

![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)